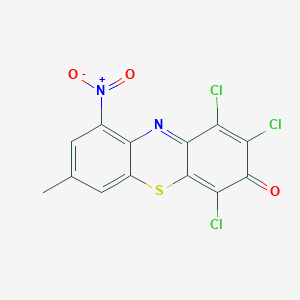![molecular formula C59H41N B12546586 2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine CAS No. 847694-37-5](/img/structure/B12546586.png)
2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine: is a complex organic compound with the molecular formula C59H41N . It is characterized by a pyridine core substituted at the 2, 4, and 6 positions with three phenyl groups, each of which is further substituted with another phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia or amines under acidic or basic conditions.
Substitution Reactions: The phenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds to attach phenyl groups to the pyridine core.
Further Substitution: The additional phenyl groups are introduced through further substitution reactions, typically involving palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid and palladium acetate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrocarbon derivatives .
Applications De Recherche Scientifique
2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties.
Materials Science: The compound is studied for its potential use in the fabrication of advanced materials with unique optical and electronic properties.
Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biological Research: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine involves its interaction with molecular targets through various pathways:
Electron Transport: In organic electronics, the compound facilitates electron transport due to its conjugated structure, which allows for efficient charge transfer.
Catalytic Activity: As a ligand, it coordinates with metal centers in catalytic complexes, influencing the reactivity and selectivity of the catalytic process.
Biological Interactions: In biological systems, the compound may interact with cellular components, leading to potential therapeutic effects[][5].
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Similar in structure but with pyridyl groups instead of phenyl groups.
2,4,6-Tris(4-methoxyphenyl)pyridine: Similar but with methoxy substituents on the phenyl groups.
2,4,6-Tris(4-hydroxyphenyl)pyridine: Similar but with hydroxy substituents on the phenyl groups.
Uniqueness
2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine is unique due to its highly conjugated structure, which imparts exceptional electronic properties. This makes it particularly valuable in applications requiring efficient electron transport and high stability .
Propriétés
Numéro CAS |
847694-37-5 |
|---|---|
Formule moléculaire |
C59H41N |
Poids moléculaire |
764.0 g/mol |
Nom IUPAC |
2,4,6-tris[4-(4-phenylphenyl)phenyl]pyridine |
InChI |
InChI=1S/C59H41N/c1-4-10-42(11-5-1)45-16-22-48(23-17-45)51-28-30-54(31-29-51)57-40-58(55-36-32-52(33-37-55)49-24-18-46(19-25-49)43-12-6-2-7-13-43)60-59(41-57)56-38-34-53(35-39-56)50-26-20-47(21-27-50)44-14-8-3-9-15-44/h1-41H |
Clé InChI |
QKQNEJIIVYKGRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC(=NC(=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)

![4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12546525.png)
![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)
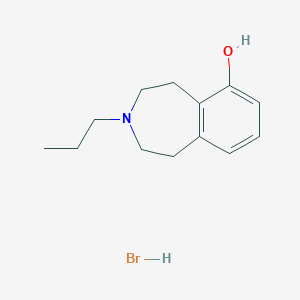
![5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B12546546.png)
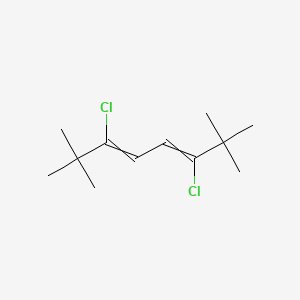
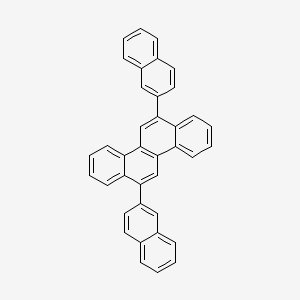
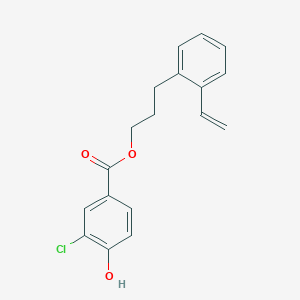
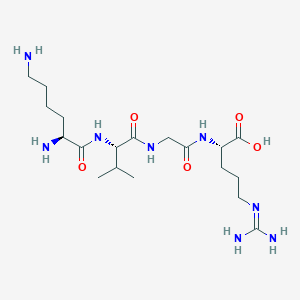
![Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-](/img/structure/B12546585.png)
![1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B12546589.png)
